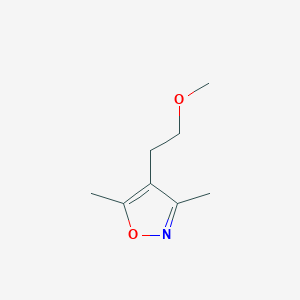
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through several methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be carried out in the presence of catalysts to improve yields and selectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form oxazoles or other oxygen-containing compounds.
Reduction: Reduction reactions can convert isoxazole derivatives into amines or other reduced forms.
Substitution: Isoxazole derivatives can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the isoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can yield oxazoles, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) depends on its specific application. In biological systems, isoxazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects . For example, some isoxazole derivatives inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
These compounds share some structural similarities but differ in their chemical properties and reactivity. Isoxazole derivatives are unique due to the presence of both oxygen and nitrogen atoms in the ring, which can influence their electronic properties and reactivity.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-6-8(4-5-10-3)7(2)11-9-6/h4-5H2,1-3H3 |
InChI Key |
YCUJRWCTQCPADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


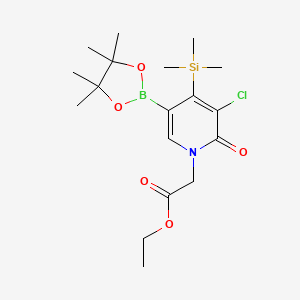
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
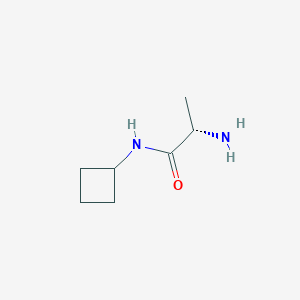

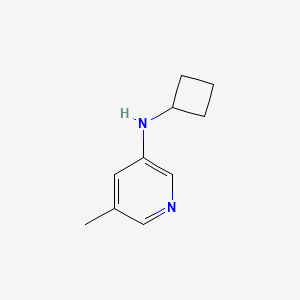
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)

![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
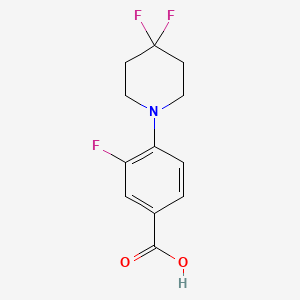
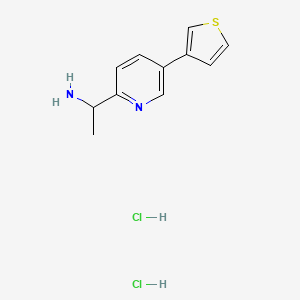
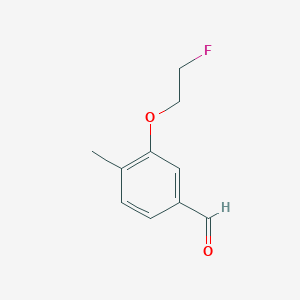
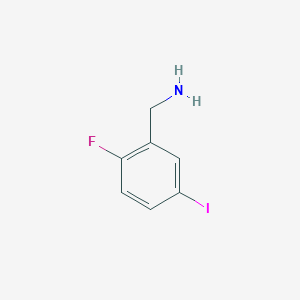
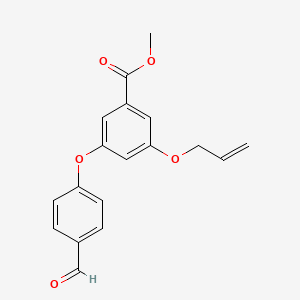
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
